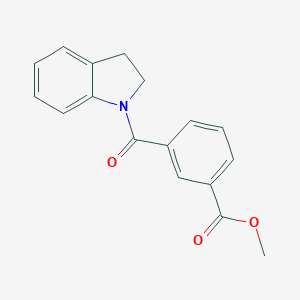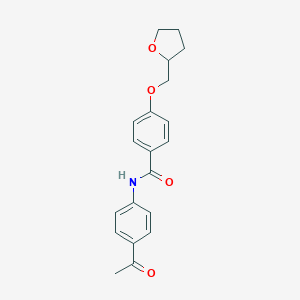![molecular formula C9H7BrN2O3 B250513 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is a chemical compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities. The synthesis of this compound is relatively simple, and it has been used in various scientific studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol is not fully understood. However, it is believed that the compound exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and cancer progression. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) in cancer cells. In addition, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in lab experiments is its ease of synthesis. The compound can be synthesized using simple chemical reactions and is readily available. In addition, the compound has shown promising results in various studies related to cancer and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the use of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol in scientific research. One potential direction is the development of this compound as a potential therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Another potential direction is the study of the compound's mechanism of action and its effects on various signaling pathways. This could lead to the development of new drugs that target these pathways for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol involves the reaction of 4-bromobenzyl bromide with 2-amino-2-methyl-1-propanol in the presence of sodium hydride. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol has been widely used in scientific research due to its unique properties. This compound has shown promising results in various studies related to cancer, inflammation, and neurological disorders. It has been used as a potential therapeutic agent for the treatment of breast cancer, colon cancer, and lung cancer. The compound has also been studied for its anti-inflammatory and neuroprotective effects.
Eigenschaften
Molekularformel |
C9H7BrN2O3 |
|---|---|
Molekulargewicht |
271.07 g/mol |
IUPAC-Name |
5-[(4-bromophenoxy)methyl]-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H7BrN2O3/c10-6-1-3-7(4-2-6)14-5-8-11-12-9(13)15-8/h1-4H,5H2,(H,12,13) |
InChI-Schlüssel |
NDFWIWJDJCDQAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
Kanonische SMILES |
C1=CC(=CC=C1OCC2=NNC(=O)O2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(1-benzyl-4-piperidinyl)amino]carbonyl}benzoate](/img/structure/B250430.png)

![Methyl 4-[(4-fluorophenyl)carbamoyl]benzoate](/img/structure/B250434.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250439.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 3-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B250444.png)
![Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate](/img/structure/B250445.png)
![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)
![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
